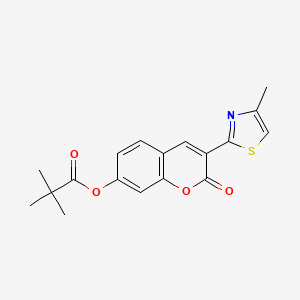

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate

Description

Properties

IUPAC Name |

[3-(4-methyl-1,3-thiazol-2-yl)-2-oxochromen-7-yl] 2,2-dimethylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-10-9-24-15(19-10)13-7-11-5-6-12(8-14(11)23-16(13)20)22-17(21)18(2,3)4/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVIKCJOROSWRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)C2=CC3=C(C=C(C=C3)OC(=O)C(C)(C)C)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate typically involves the condensation of 4-methylthiazole with a chromone derivative. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product. The reaction mixture is usually heated to promote the condensation process, followed by purification steps such as recrystallization or chromatography to isolate the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient industrial synthesis .

Chemical Reactions Analysis

Hydrolysis and Stability

-

Acidic hydrolysis (HCl/THF, reflux): Converts the ester to a carboxylic acid, regenerating the hydroxyl group .

-

Basic hydrolysis (NaOH/EtOH): Forms the sodium carboxylate intermediate .

Kinetic data for hydrolysis :

| Condition | Temperature | Half-life |

|---|---|---|

| 1M HCl | 60°C | ~8 h |

| 1M NaOH | 25°C | >24 h |

Stability studies indicate the compound remains intact under ambient storage for >6 months .

a) Thiazole Ring

The 4-methylthiazol-2-yl substituent exhibits moderate electrophilic substitution reactivity:

-

Nitration : Occurs at the C-5 position of the thiazole ring under HNO₃/H₂SO₄ .

-

Halogenation : Bromination with Br₂/FeCl₃ yields 5-bromo derivatives .

b) Coumarin Core

The 2-oxo-2H-chromen system participates in:

-

Photodimerization : UV irradiation induces [2+2] cycloaddition, forming cyclobutane-linked dimers .

-

Nucleophilic attack : Reacts with amines (e.g., hydrazine) at the lactone carbonyl, opening the ring to form amide derivatives .

Thermal Degradation

Thermogravimetric analysis (TGA) of analogous coumarin esters reveals:

-

Decomposition onset : ~220°C (weight loss due to pivalate group elimination) .

-

Char residue : <5% at 600°C, indicating low inorganic content .

Spectroscopic Characterization

Key spectral data for structural confirmation:

-

¹H NMR (CDCl₃): δ 1.35 (s, 9H, C(CH₃)₃), 2.55 (s, 3H, thiazole-CH₃), 6.45 (s, 1H, coumarin H-3), 7.25–8.10 (m, 3H, aromatic) .

-

IR : 1735 cm⁻¹ (ester C=O), 1670 cm⁻¹ (coumarin lactone C=O), 1605 cm⁻¹ (thiazole C=N) .

Biological Activity Implications

While not directly studied for this compound, structural analogs show:

Scientific Research Applications

Overview

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate is a synthetic compound belonging to the chromone class, characterized by its unique structural features that confer a range of biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and antimicrobial research.

Anticancer Properties

Recent studies have indicated that derivatives of chromones, including this compound, exhibit significant anticancer properties. The compound has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest. For example, specific assays demonstrated that the compound effectively inhibited Chk1 kinase activity, a critical regulator of the cell cycle, at concentrations as low as 5 µM .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. The thiazole moiety is known to enhance the compound's interaction with bacterial targets, leading to significant antibacterial activity against various strains, including Mycobacterium tuberculosis. Studies have shown that compounds containing both thiazole and chromone structures can disrupt bacterial cell wall synthesis by inhibiting key enzymes involved in peptidoglycan biosynthesis .

Study 1: Anticancer Evaluation

In a study evaluating the anticancer effects of this compound, researchers conducted MTT assays on several human cancer cell lines. The results indicated a dose-dependent cytotoxic effect, with IC50 values comparable to established chemotherapeutics. This suggests that the compound could be developed as a potential anticancer agent.

Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of this compound revealed that it exhibited significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis, enhancing its potential as an antibiotic agent .

Mechanism of Action

The mechanism of action of 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

4-Methylthiazole: A simpler thiazole derivative with known biological activities.

Chromone Derivatives: Compounds containing the chromone moiety, which are studied for their diverse pharmacological properties.

Thiazole-Chromone Hybrids: Other hybrid compounds combining thiazole and chromone structures, which may exhibit similar or enhanced biological activities

Uniqueness

3-(4-Methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate is unique due to its specific combination of thiazole and chromone moieties, which may confer distinct biological activities and chemical properties. Its structural features allow for versatile chemical modifications, making it a valuable compound for various research and industrial applications .

Biological Activity

3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate is a synthetic compound that integrates thiazole and chromone structures, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a coumarin backbone with a thiazole substitution, contributing to its unique chemical properties. The structural formula can be represented as follows:

This structure allows for potential interactions with various biological targets.

Antimicrobial Activity

Compounds containing thiazole and coumarin moieties have been reported to exhibit significant antimicrobial properties. For instance, studies have shown that derivatives similar to this compound possess broad-spectrum activity against various bacterial strains. The presence of the thiazole group enhances the compound's efficacy against gram-positive and gram-negative bacteria.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antibacterial | |

| Thiazolylcoumarin A | Antimicrobial | |

| Thiazolylcoumarin B | Antitumor |

Acetylcholinesterase Inhibition

Research indicates that compounds with a coumarin core can effectively inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have demonstrated that this compound exhibits potent AChE inhibitory activity, suggesting its potential as a therapeutic agent for neurodegenerative disorders.

Key Findings:

- IC50 Value: The compound showed an IC50 value comparable to other known AChE inhibitors, indicating strong inhibitory efficacy.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound binds to the active site of target enzymes, such as AChE, preventing substrate binding.

- Reactive Oxygen Species (ROS) Scavenging: The antioxidant properties of the chromone moiety may contribute to its ability to mitigate oxidative stress in cells.

- Cellular Uptake: The lipophilic nature of the compound enhances its ability to penetrate cell membranes, facilitating interaction with intracellular targets.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

- In Vitro Studies on AChE Inhibition:

-

Antimicrobial Efficacy:

- Research on thiazole-coumarin hybrids demonstrated that compounds similar to 3-(4-methylthiazol-2-y)-2H-chromen showed effective antimicrobial activity against both bacterial and fungal strains .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(4-methylthiazol-2-yl)-2-oxo-2H-chromen-7-yl pivalate, and how can intermediates be characterized?

- Answer : The synthesis typically involves coupling a thiazole-containing precursor with a functionalized coumarin-pivalate intermediate. For example, the thiazole moiety can be introduced via Hantzsch thiazole synthesis, followed by esterification of the hydroxyl group on the coumarin core with pivaloyl chloride. Key intermediates should be characterized using IR spectroscopy (to confirm ester formation), ¹H/¹³C NMR (to verify regioselectivity and purity), and mass spectrometry (to confirm molecular weight). Purity can be assessed via HPLC (≥95% purity threshold) .

Q. What spectroscopic techniques are critical for distinguishing this compound from structurally similar coumarin derivatives?

- Answer : UV-Vis spectroscopy is essential for identifying the chromen-2-one absorption band (~320–350 nm). ¹H NMR can resolve the methylthiazolyl proton environment (δ 2.4–2.6 ppm for the 4-methyl group) and the pivalate ester signal (δ 1.2–1.3 ppm for tert-butyl protons). High-resolution mass spectrometry (HRMS) differentiates between analogs by confirming the exact mass (e.g., C₂₁H₁₉NO₄S requires [M+H]⁺ = 382.1115) .

Q. How can preliminary cytotoxicity screening be designed to evaluate this compound’s bioactivity?

- Answer : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with a dose range of 1–100 µM. Include a positive control (e.g., doxorubicin) and measure IC₅₀ values. Validate results with flow cytometry to assess apoptosis (Annexin V/PI staining). Note: The pivalate group may require hydrolysis to the free hydroxyl form for activity, necessitating parallel testing of the de-esterified analog .

Advanced Research Questions

Q. How can SHELXL and WinGX be applied to resolve crystallographic discrepancies in this compound’s structure?

- Answer : SHELXL refines anisotropic displacement parameters and validates hydrogen bonding using Fourier difference maps. For example, the thiazole ring’s planarity and pivalate ester conformation can be optimized via restrained refinement. WinGX assists in visualizing thermal ellipsoids and packing diagrams to identify intermolecular interactions (e.g., π-π stacking between coumarin cores). Discrepancies in torsion angles (e.g., C7-O-pivalate) should be cross-checked with ORTEP -generated models .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Answer : Discrepancies may arise from hydrolysis rates of the pivalate ester under assay conditions. Perform kinetic studies (HPLC monitoring) to quantify ester stability in cell culture media. Use structure-activity relationship (SAR) analysis: compare activity of the parent compound with its hydrolyzed form and analogs lacking the thiazole or pivalate group. Validate via docking studies targeting proposed receptors (e.g., tyrosine kinases) .

Q. How does the pivalate group influence pharmacokinetic properties, and what experimental approaches quantify this?

- Answer : The pivalate ester enhances lipophilicity (logP ↑ by ~1.5 vs. hydroxyl form), improving membrane permeability. Assess using Caco-2 cell permeability assays . Monitor plasma stability via LC-MS to measure hydrolysis rates (t₁/₂ in human plasma). Compare bioavailability in rodent models using oral vs. intravenous administration and calculate AUC ratios .

Q. What advanced analytical methods validate purity and detect trace impurities in synthesized batches?

- Answer : LC-MS/MS identifies impurities at <0.1% levels (e.g., de-esterified byproducts). DSC/TGA ensures thermal stability (decomposition >200°C). For chiral purity (if applicable), use chiral HPLC with a cellulose-based column. Pivalate content can be quantified via ¹H NMR integration (tert-butyl protons vs. aromatic signals) .

Methodological Notes

- Crystallography : Always collect high-resolution data (≤0.8 Å) to resolve ester conformation. Use TWINABS for scaling if twinning is suspected .

- Biological Assays : Include esterase inhibitors (e.g., PMSF) in cell culture media to distinguish prodrug activation pathways .

- Synthetic Reproducibility : Optimize reaction conditions (e.g., DMF vs. THF solvent) to minimize byproducts like thiazole ring-opened derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.